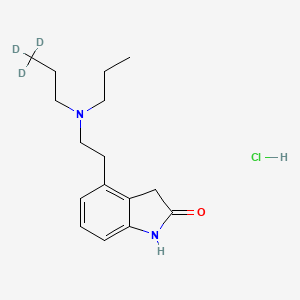
Ropinirole D3 Hydrochloride
概要
説明
Ropinirole D3 Hydrochloride is the deuterium labeled version of Ropinirole Hydrochloride . It is an orally active, potent D3/D2 receptor agonist with a Ki of 29 nM for the D2 receptor . It is used alone or with other medicines to treat Parkinson’s disease and Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
A four-step, three-stage synthesis of Ropinirole Hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process . Key features of the synthesis are a regioselective Birch reduction and an ozonolysis with concomitant ring closure to induce the required ring contraction .Molecular Structure Analysis
The molecular formula of Ropinirole Hydrochloride is C16H25ClN2O . Its average mass is 296.836 Da and its monoisotopic mass is 296.165527 Da .Chemical Reactions Analysis
Ropinirole Hydrochloride is mainly metabolized by CYP1A and is excreted to the kidney . A study has elucidated the structure of a new degradant (1,3’-Dimer), generated in the stability testing of Ropinirole extended-release tablets, and the formation mechanism of 1,3’-Dimer and its isomer (3,3’-Dimer) .Physical And Chemical Properties Analysis
A simple, precise, rapid, and accurate RP-HPLC method was developed for the estimation of Ropinirole Hydrochloride in pure and pharmaceutical dosage forms . The method employed a Phenomenex C8 column (250 × 4.6mm, 5µm) and a mobile phase consisting of 0.1% orthophosphoric acid (pH 2.61) and methanol in the ratio of 50:50 v/v .科学的研究の応用
1. Pharmacokinetics and Efficacy in Parkinson's Disease
Ropinirole hydrochloride is known for its selectivity for dopamine D2/D3 receptors. A study evaluated its steady-state pharmacokinetics, safety, and efficacy in Japanese patients with Parkinson's disease (PD) using prolonged-release tablets. This research highlights its application in managing PD symptoms (Hattori, Hasegawa, & Sakamoto, 2012).
2. D3 Receptor Selectivity and Treatment of Restless Legs Syndrome
Ropinirole hydrochloride, as a dopamine D3 receptor-selective agonist, has been approved for treating restless legs syndrome (RLS). This application is based on its potential in addressing this difficult-to-define condition (Varga et al., 2009).
3. Neuroprotective Properties in Parkinson's Disease
Research suggests that ropinirole may have neuroprotective effects in Parkinson's disease. A study showed slower progression of PD when using ropinirole compared to levodopa, supporting its potential protective role against PD progression (Whone et al., 2003).
4. Dopaminergic Cell Line Protection
Ropinirole's neuroprotective qualities extend to preventing apoptosis in dopaminergic cell lines, particularly through D3 receptor activation. This finding is significant for exploring treatments of neurodegenerative diseases like PD (Chen et al., 2008).
5. Potential in Amyotrophic Lateral Sclerosis (ALS) Treatment
Recent drug screening using motor neurons derived from ALS-specific induced pluripotent stem cells identified ropinirole hydrochloride as a potential candidate for preventing motor neuron death in ALS. This discovery has led to clinical trials to assess its safety and tolerability in ALS patients (Takahashi, Morimoto, & Okano, 2019).
作用機序
Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It has moderate in vitro affinity for opioid receptors . Ropinirole and its metabolites have negligible in vitro affinity for dopamine D1, 5-HT1, 5-HT2, benzodiazepine, GABA, muscarinic, alpha1-, alpha2-, and beta-adrenoreceptors .
Safety and Hazards
Ropinirole Hydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended .
将来の方向性
Ropinirole is indicated for the treatment of Parkinson’s disease and restless legs syndrome . It is available as immediate-release (IR) and extended-release (ER) formulations . Both formulations are effective to Parkinson’s disease patients in the early and advanced stage . The dose and timing of Ropinirole in treating Parkinson’s disease is different from the dose and timing in treating RLS . Follow the directions on your prescription label .
特性
IUPAC Name |
4-[2-[propyl(3,3,3-trideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

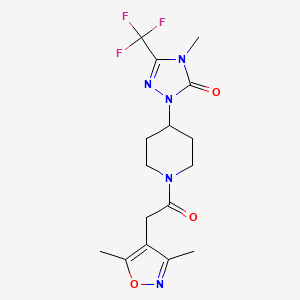
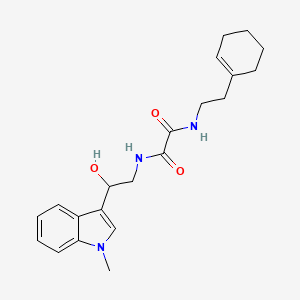
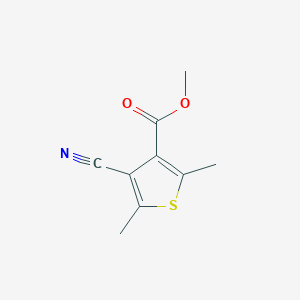

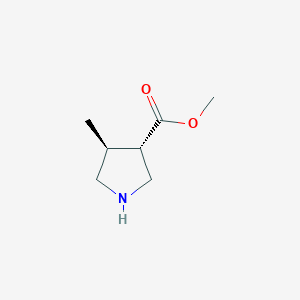
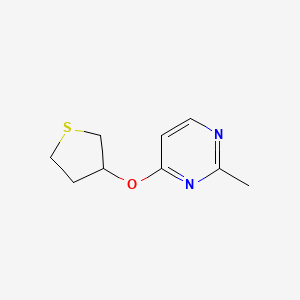
![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)
![1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978429.png)
![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)
![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)
![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)
